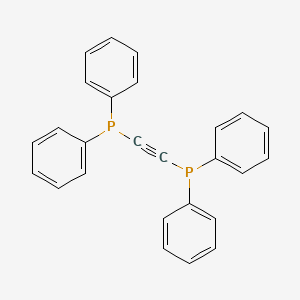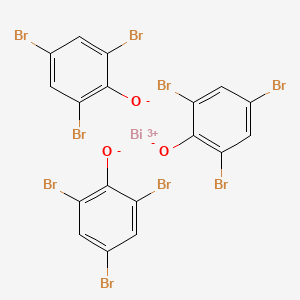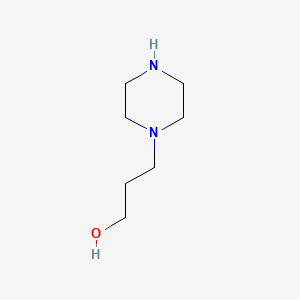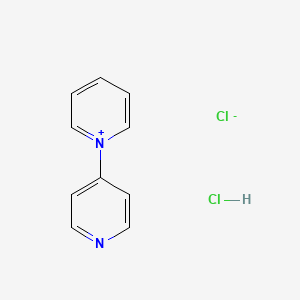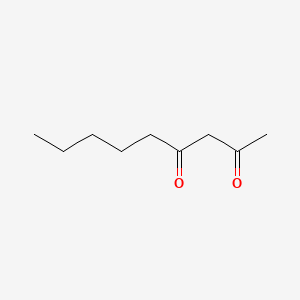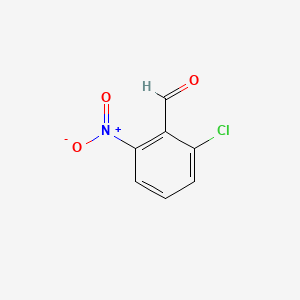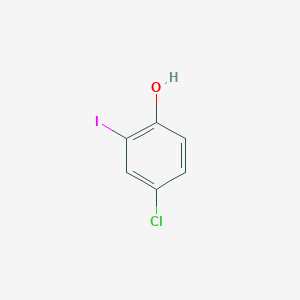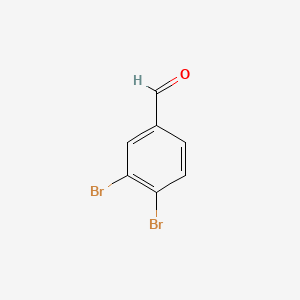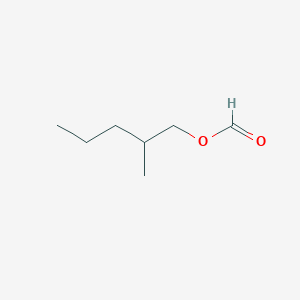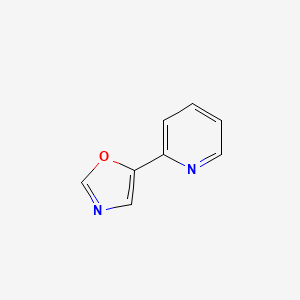
5-(2-吡啶基)-1,3-噁唑
描述
“5-(2-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole group. The pyridyl group is a piece of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The oxazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(2-Pyridyl)-1,3-oxazole” is characterized by the presence of a pyridyl group and an oxazole group. These groups are likely to be connected in a way that allows for conjugation, or the delocalization of electrons, across the molecule .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-Pyridyl)-1,3-oxazole” can be complex and varied, depending on the specific conditions and reactants involved. For example, it may undergo reactions with other compounds to form new products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Pyridyl)-1,3-oxazole” can be influenced by its molecular structure. For example, the presence of the pyridyl and oxazole groups may affect its solubility, reactivity, and other properties .
科学研究应用
1. [5+2] Cycloadditions in Natural Product Synthesis
- Summary of Application: The [5+2] cycloaddition is a powerful reaction used to create seven-membered ring systems found in complex natural products and pharmaceuticals . “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in these reactions.
- Methods of Application: The [5+2] cycloaddition involves the reaction of a five-membered ring compound with a two-atom component to form a seven-membered ring . The exact procedures and parameters would depend on the specific compounds being used.
- Results or Outcomes: The [5+2] cycloaddition has been used to synthesize complex natural products . The exact results and outcomes would depend on the specific compounds being used.
2. Catalyst for the Epoxidation of Olefins
- Summary of Application: A complex of “5-(2-Pyridyl)-1,3-oxazole” with Molybdenum (VI) has been used as a catalyst for the epoxidation of olefins .
- Methods of Application: The complex salt (H2pytz)[MoO2Cl2(pytz)] (Hpytz = 5-(2-pyridyl)tetrazole) was prepared and used as a precursor for the hydrolysis-based synthesis of a microcrystalline molybdenum oxide/organic hybrid material .
- Results or Outcomes: The hybrid material was used as a catalyst for the epoxidation of cis-cyclooctene with tert-butyl hydroperoxide, achieving 100% epoxide selectivity up to 100% conversion . The catalyst could be recovered for recycling without showing structural degradation or loss of catalytic performance over consecutive reaction cycles .
3. Epoxidation of Bio-Olefins
- Summary of Application: A molybdenum (VI) complex of 5-(2-pyridyl-1-oxide)tetrazole was used as a catalyst for the epoxidation of bio-olefins .
- Methods of Application: The complex was prepared by a hydrolysis–condensation reaction of the complex [MoO2Cl2(Hpto)]∙THF . The catalyst was used for converting biobased olefins, namely fatty acid methyl esters and the terpene limonene .
- Results or Outcomes: The catalyst led predominantly to the corresponding epoxide products with yields in the range of 85–100% after 24 h at 70 °C . The catalyst was also effective for the oxidation of sulfides into sulfoxides and sulfones .
4. Coupling of 2-Pyridine Nucleophiles
- Summary of Application: 5-(2-Pyridyl)-1,3-oxazole could potentially be used in the coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .
- Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
- Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .
5. Site-Selective C–H Functionalization on 2-Pyridones
- Summary of Application: The compound “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in site-selective C–H functionalization on 2-pyridones .
- Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
- Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .
6. Synthesis of Azine-Containing Biaryls
- Summary of Application: “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in the synthesis of azine-containing biaryls .
- Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
- Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .
安全和危害
未来方向
属性
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKXMDGONYZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353190 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)-1,3-oxazole | |
CAS RN |
70380-73-3 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


